![molecular formula C19H19N3O2 B14248198 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)- CAS No. 351071-45-9](/img/structure/B14248198.png)

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

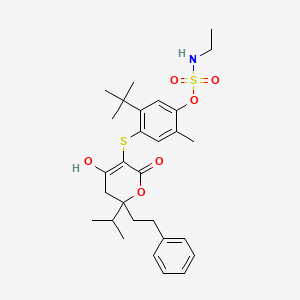

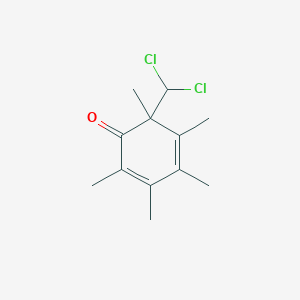

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is known for its unique structural features, which include a pyrido-pyrimidinone core fused with a morpholine and a phenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives can be achieved through various methods. One notable approach involves the copper-catalyzed aza-Michael addition followed by aerobic dehydrogenation and intramolecular amidation . This method utilizes 1,4-enediones and 2-aminoheterocycles as starting materials, with air serving as the oxidant. The reaction proceeds under mild conditions and offers high yields.

Another method involves the cyclization of 2-amino pyridines with β-oxo esters or alkynoates . This protocol is simple and efficient, making it suitable for the preparation of diverse 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The copper-catalyzed domino synthesis mentioned earlier can be adapted for large-scale production due to its operational simplicity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4H-Pyrido[1,2-a]pyrimidin-4-one derivatives undergo various chemical reactions, including:

Chalcogenation: Metal-free C-3 chalcogenation (sulfenylation and selenylation) has been reported, yielding 3-ArS/ArSe derivatives.

Alkenylation: Palladium-catalyzed direct alkenylation through C–H activation using oxygen as the terminal oxidant.

Common Reagents and Conditions

Chalcogenation: Reagents such as aryl sulfides and selenides are used under mild conditions to achieve high yields.

Alkenylation: Palladium catalysts and oxygen are employed to facilitate the C–H activation and subsequent alkenylation.

Major Products Formed

Chalcogenation: 3-ArS/ArSe derivatives.

Alkenylation: Functionalized 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

Wissenschaftliche Forschungsanwendungen

4H-Pyrido[1,2-a]pyrimidin-4-one derivatives have a wide range of applications in scientific research:

Medicinal Chemistry: These compounds are investigated for their potential as anticancer agents due to their ability to inhibit phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) isoform alpha (PI3Kα).

Organic Synthesis: They serve as key intermediates in the synthesis of complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.

Biological Research: The derivatives are used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of various biological pathways.

Wirkmechanismus

The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives involves the inhibition of specific molecular targets. For instance, the inhibition of PI3Kα leads to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival . The compound’s structural features enable it to interact with the active sites of target enzymes, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Known for its use in alkenylation reactions.

3-ArS/ArSe derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one: Synthesized through metal-free chalcogenation.

Uniqueness

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)- stands out due to its unique combination of a morpholine ring and a phenylmethyl group. This structural arrangement enhances its chemical reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.

Eigenschaften

CAS-Nummer |

351071-45-9 |

|---|---|

Molekularformel |

C19H19N3O2 |

Molekulargewicht |

321.4 g/mol |

IUPAC-Name |

9-benzyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C19H19N3O2/c23-18-14-17(21-9-11-24-12-10-21)20-19-16(7-4-8-22(18)19)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 |

InChI-Schlüssel |

RHFIIAFWVZFBMT-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C2=CC(=O)N3C=CC=C(C3=N2)CC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B14248122.png)

![1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane](/img/structure/B14248124.png)

![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)

![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)

![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)

![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)

![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)